molecular formula C11H8BrN3S B2363689 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-63-8

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2363689
CAS No.: 439107-63-8
M. Wt: 294.17
InChI Key: RCUDGVPFWHYBKJ-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine are not fully understood yet. Related pyrazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins. For instance, some pyrazolo[1,5-a]pyrimidines have been synthesized as novel CDK2 targeting compounds . CDK2 is a cyclin-dependent kinase responsible for phosphorylation of key components for cell proliferation .

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have shown significant inhibitory activity against various cell lines. For example, some pyrazolo[1,5-a]pyrimidines have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Molecular Mechanism

Related compounds have been found to inhibit CDK2/cyclin A2, which is an appealing target for cancer treatment . Molecular docking simulation of these compounds confirmed the good fit into the CDK2 active site through essential hydrogen bonding .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various arylated derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

3-bromo-2-methyl-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3S/c1-7-10(12)11-13-5-4-8(15(11)14-7)9-3-2-6-16-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUDGVPFWHYBKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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